molecular formula C17H20N4O4 B2399010 N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097890-13-4

N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine

Cat. No. B2399010
CAS RN: 2097890-13-4
M. Wt: 344.371
InChI Key: IBYGKUWDSPFBSK-UHFFFAOYSA-N
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Description

“N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine” is a complex organic compound that contains several functional groups. It has an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a benzoyl group with three methoxy (OCH3) substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and pyridazine rings, along with the trimethoxybenzoyl group. The orientation of these groups relative to each other could significantly influence the compound’s properties .

Scientific Research Applications

Antioxidant Properties of Thiazole Derivatives

Research conducted by Jaishree et al. (2012) on thiazole derivatives, which share a similar complex structure with the queried compound, has demonstrated significant antioxidant activities. This study underscores the potential of such compounds in mitigating oxidative stress-related diseases, suggesting a possible area of application for N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine if its antioxidant properties were to be investigated (Jaishree et al., 2012).

Stereoselective Cycloaddition Reactions

Chan and Scheidt (2007) explored N-heterocyclic carbenes for stereoselective cycloaddition reactions, which could be relevant for synthesizing pyridazinone derivatives with potential pharmaceutical applications. This highlights the synthetic utility of compounds with similar backbones in creating bioactive molecules, pointing towards a synthetic application avenue for the compound (Chan & Scheidt, 2007).

Potential Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones as potential antidepressant and nootropic agents. Given the structural similarity of these compounds to the queried molecule, this research suggests possible CNS (Central Nervous System) related pharmacological applications for N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine, especially in the realm of mental health (Thomas et al., 2016).

Synthetic Chemistry and Catalysis

Research by Higgins et al. (1988) on the preparation of trimethylsilyl ethers of 3-azetidinols provides insight into synthetic methodologies that could be applicable to modifying or synthesizing derivatives of the compound . Such synthetic routes could be crucial for the development of novel pharmaceuticals or chemical probes (Higgins et al., 1988).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, azetidin-2-ones have been investigated for their antiproliferative activity, acting as tubulin-targeting antimitotic agents and selective estrogen-receptor modulators .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

[3-(pyridazin-3-ylamino)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-23-13-7-6-12(15(24-2)16(13)25-3)17(22)21-9-11(10-21)19-14-5-4-8-18-20-14/h4-8,11H,9-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYGKUWDSPFBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CC(C2)NC3=NN=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine

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